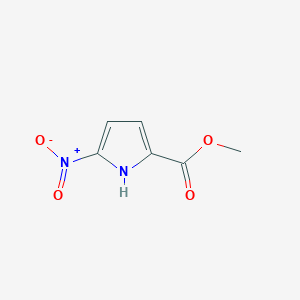

Methyl 5-nitro-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJHSLVRAQKAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632426 | |

| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-73-3 | |

| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 5 Nitro 1h Pyrrole 2 Carboxylate and Its Analogues

Strategic Approaches to Pyrrole (B145914) Ring Construction

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted pyrroles in a single step from three or more starting materials. orientjchem.org These reactions are highly valued for their efficiency and ability to generate molecular diversity.

One notable MCR for the synthesis of polysubstituted pyrroles involves the reaction of nitro compounds, phenacyl bromides, and dialkyl acetylenedicarboxylates. orientjchem.org In this process, an indium metal catalyst is used in an aqueous acidic solution. The reaction proceeds through the reduction of the nitro compound to an amine, which then participates in a cascade of reactions including Michael addition and cyclization to form the pyrrole ring. orientjchem.org

Another versatile MCR involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines, which yields N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity. nih.gov This reaction proceeds under mild conditions with acetic acid as a catalyst. nih.gov While not directly yielding a nitro-substituted pyrrole, the cyano group can be a precursor to other functionalities.

A four-component reaction for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles has also been reported, involving α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes. frontiersin.org This metal-free and stereoselective reaction provides a direct route to pyrroline (B1223166) structures bearing a nitro group, which can be subsequently aromatized.

| MCR Type | Reactants | Key Features | Potential for Methyl 5-nitro-1H-pyrrole-2-carboxylate Synthesis |

| Three-component | Nitro compounds, phenacyl bromides, dialkyl acetylenedicarboxylates | Indium-catalyzed, aqueous media | Could potentially be adapted by using a glyoxylate derivative in place of phenacyl bromide. |

| Three-component | α-Hydroxyketones, oxoacetonitriles, primary amines | Acetic acid-catalyzed, high selectivity for 3-cyanopyrroles | Indirect route; would require conversion of the cyano group and subsequent nitration. |

| Four-component | α-Ketoamides, amines, aromatic aldehydes, β-nitroalkenes | Metal-free, stereoselective, direct introduction of a nitro group | Provides a dihydropyrrole that would require oxidation to the aromatic pyrrole. |

Cyclization Reactions and Pathways

Cyclization reactions are fundamental to the formation of the pyrrole ring, often involving the intramolecular condensation of a linear precursor. The Paal-Knorr synthesis is a classic and widely used method, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions. The choice of substituents on the amine can influence the reaction rate, with electron-withdrawing groups on an aryl amine, such as a nitro group, having a positive effect on the rate of cyclization. organic-chemistry.org

More contemporary cyclization methods offer access to highly functionalized pyrroles. For instance, the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine can lead to pyrrole-fused heterocycles. beilstein-journals.orgnih.gov The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.orgnih.gov An electron-withdrawing group like a nitro group on the alkyne directs the cyclization pathway. beilstein-journals.orgnih.gov

Another approach involves the iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov The proposed mechanism involves the formation of a dicarbonyl intermediate which then undergoes condensation and cyclization. nih.gov Furthermore, a facile synthesis of multisubstituted pyrroles has been developed from enaminoesters and nitroolefins, providing a direct route to pyrroles with a variety of substitution patterns. rsc.org

| Cyclization Method | Starting Materials | Key Features | Relevance to Target Compound |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | Widely applicable, acid-catalyzed | A suitable 1,4-dicarbonyl precursor would be required. |

| Cyclization of N-alkynylpyrroles | N-alkyne-substituted pyrrole esters | Synthesis of fused systems, electronically controlled regioselectivity | Applicable for further functionalization of a pre-formed pyrrole ring. |

| Iodine-mediated cyclization | Arylacetylenes, β-enaminones | Forms polysubstituted pyrroles | Could be adapted to incorporate the required functional groups. |

| Enaminoester and nitroolefin cyclization | Enaminoesters, nitroolefins | Direct synthesis of substituted pyrroles | Offers a potential route to introduce the nitro group during ring formation. |

Catalytic Synthesis Routes

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules under mild conditions. Various transition metals have been employed to catalyze the formation of the pyrrole ring.

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds. Palladium-catalyzed methods have been developed for the synthesis of highly functionalized pyrroles. acs.org One such approach is a decarboxylative [4+1] annulation of cyclic carbonates and amines, which proceeds at room temperature and is open to the air, making it a practical method for derivatization. acs.org

Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts allows for the synthesis of tri-, tetra-, and penta-substituted pyrroles. nih.gov This method could be used to introduce additional substituents onto a pre-functionalized pyrrole ring. Furthermore, a palladium-catalyzed C3-alkenylation of pyrroles has been developed, offering a direct route to novel organic materials. chemrxiv.org

| Palladium-Catalyzed Reaction | Reactants | Key Features |

| [4+1] Annulation | Cyclic carbonates, amines | Decarboxylative, room temperature, air-tolerant |

| C-H Arylation | 2,5-substituted pyrroles, diaryliodonium salts | Direct functionalization of the pyrrole core |

| C3-Alkenylation | 2-N-alkylpyrroles, acrylates | Regio- and chemo-selective |

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of pyrroles. A copper-hydride (CuH)-catalyzed coupling of enynes and nitriles provides a versatile route to polysubstituted N-H pyrroles with a broad functional group tolerance. acs.org This method allows for the rapid modification of three different substituents on the pyrrole ring. acs.org

Another copper-catalyzed approach involves the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst. rsc.org This reaction can also be performed in a one-pot manner starting from nitroso dienophiles and 1,3-dienes. rsc.org Additionally, a sequential metal-catalyzed three-component reaction involving copper and iron catalysts has been reported for the synthesis of functionalized pyrroles from an aldehyde, an amine, and an alkyne. thieme-connect.com

| Copper-Catalyzed Reaction | Reactants | Key Features |

| Enyne-Nitrile Coupling | 1,3-Enynes, nitriles | CuH-catalyzed, broad functional group tolerance |

| From 3,6-dihydro-1,2-oxazines | 3,6-dihydro-1,2-oxazines | Heterogeneous Cu/C catalyst, one-pot potential |

| Three-component reaction | Aldehydes, amines, alkynes | Sequential CuCl and FeCl₃ catalysis |

Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. An efficient iron-catalyzed approach to polysubstituted pyrroles has been developed through the [4C+1N] cyclization of 4-acetylenic ketones with primary amines. nih.gov This method provides access to a variety of tetra- and fully-substituted pyrroles. nih.gov

A sustainable synthesis of substituted pyrroles has also been achieved using a well-defined, air-stable molecular iron(0) complex. nih.gov This methodology is broadly applicable and tolerates a variety of functional groups. nih.gov More recently, an efficient and general cascade synthesis of pyrroles from nitroarenes using an acid-tolerant homogeneous iron catalyst has been reported. rsc.org This process involves an initial transfer hydrogenation of the nitroarene followed by an acid-catalyzed Paal-Knorr condensation. rsc.org

| Iron-Catalyzed Reaction | Reactants | Key Features |

| [4C+1N] Cyclization | 4-Acetylenic ketones, primary amines | Highly efficient, synthesis of polysubstituted pyrroles |

| Sustainable Synthesis | Various precursors | Use of a well-defined, air-stable iron(0) complex |

| Cascade from Nitroarenes | Nitroarenes, 1,4-dicarbonyl compounds | Homogeneous iron catalyst, transfer hydrogenation followed by Paal-Knorr condensation |

Enzyme-Catalyzed Approaches

The application of biocatalysis in the synthesis of pyrrole derivatives offers a green and highly selective alternative to traditional chemical methods. While a direct, single-enzyme synthesis of this compound is not extensively documented, enzymatic strategies can be applied to key steps in its synthesis, such as the formation of the pyrrole ring, the esterification of the carboxyl group, and the nitration of the aromatic ring.

Lipases in Ester Synthesis: Lipases are widely used enzymes for catalyzing esterification and transesterification reactions under mild conditions. lab-chemicals.comcymitquimica.com For instance, the synthesis of various pyrrole esters has been achieved through transesterification using immobilized lipases like Novozym 435. cdnsciencepub.com This approach could be hypothetically applied to the final step in the synthesis of the target compound, involving the esterification of 5-nitro-1H-pyrrole-2-carboxylic acid with methanol, or the transesterification of another ester of the same acid. The enzymatic process offers high yields and avoids the harsh conditions of acid-catalyzed Fischer esterification. cdnsciencepub.commasterorganicchemistry.com

Transaminases for Pyrrole Ring Formation: Amine transaminases (ATAs) have emerged as valuable biocatalysts for the formation of the pyrrole core. acs.org They can mediate the key amination of ketone precursors, which then cyclize to form substituted pyrroles in a biocatalytic equivalent of the Knorr pyrrole synthesis. acs.orgresearchgate.net This methodology could be envisioned for constructing the pyrrole backbone of the target molecule from appropriate dicarbonyl and amino precursors.

Enzymatic Nitration: Nature has evolved several enzymatic strategies for the nitration of aromatic compounds. researchgate.net Cytochrome P450 enzymes, such as TxtE, are capable of direct nitration of aromatic rings, including tryptophan, using nitric oxide (NO) and oxygen (O₂). researchgate.netmdpi.com Peroxidases represent another class of enzymes that can facilitate the nitration of phenolic compounds. nih.gov While direct enzymatic nitration of methyl 1H-pyrrole-2-carboxylate at the C5 position has not been specifically reported, these biocatalytic systems present a potential future methodology for achieving this transformation with high regioselectivity under environmentally benign conditions. mdpi.comnih.gov

Functionalization and Derivatization Strategies at Pyrrole Ring Positions

Nitration Methodologies

The introduction of a nitro group onto the pyrrole ring is a critical step in the synthesis of this compound. Pyrrole is highly reactive towards electrophiles, but it is also prone to polymerization under strongly acidic conditions, such as those used in typical aromatic nitrations (e.g., HNO₃/H₂SO₄). stackexchange.comquimicaorganica.org Therefore, milder and more controlled nitrating agents are required.

Acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice for the mononitration of pyrrole. stackexchange.comquimicaorganica.org This reaction is typically carried out at low temperatures to control the reactivity and prevent degradation. The directing effect of the substituent at the C2 position is crucial for the regioselectivity of the nitration. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. Nitration of methyl 1H-pyrrole-2-carboxylate would be expected to direct the incoming nitro group to the C4 or C5 position. Achieving selective nitration at the C5 position often requires careful optimization of reaction conditions. A patented procedure describes the nitration of a similar pyrrole-3-carboxylate derivative at -25°C using nitric acid in acetic anhydride to achieve nitration at the C2 position (adjacent to the ester). google.com

| Reagent | Conditions | Major Product(s) | Reference |

| Acetyl Nitrate (HNO₃ in Ac₂O) | Low Temperature (e.g., -15°C) | 2-Nitropyrrole (from pyrrole) | stackexchange.com |

| Acetyl Nitrate (HNO₃ in Ac₂O) | Low Temperature (-25°C) | Nitrated pyrrole carboxylate | google.com |

| Nitric Acid / Sulfuric Acid | Harsh | Polymerization | stackexchange.comquimicaorganica.org |

Esterification and Carboxylate Modification

The methyl ester functionality in the target compound can be introduced either before or after the nitration step.

Esterification of the Nitro-Pyrrole Acid: If 5-nitro-1H-pyrrole-2-carboxylic acid is used as a precursor, the methyl ester can be formed via the Fischer esterification. This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Nitration of the Pyrrole Ester: Alternatively, commercially available methyl 1H-pyrrole-2-carboxylate can be used as the starting material, followed by the nitration step as described in the previous section.

Modification of the carboxylate group can lead to other derivatives. For example, reaction of the methyl ester with ammonia would yield the corresponding amide.

Substitution Reactions (e.g., Halogenation, Arylation)

Further functionalization of the this compound ring can be achieved through various substitution reactions at the remaining C3 and C4 positions.

Halogenation: Halogenation of pyrrole rings can be accomplished using various reagents. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been reported using N-chlorosuccinimide (NCS). nih.gov Bromination of pyrromethenones, which contain a pyrrole ring, has also been demonstrated. researchgate.net These methods could potentially be adapted for the halogenation of the nitrated pyrrole ester, although the strong deactivating effect of both the nitro and ester groups would make the reaction more challenging.

Arylation: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A two-step procedure involving an initial iridium-catalyzed C-H borylation of methyl 1H-pyrrole-2-carboxylate at the C5 position, followed by a palladium-catalyzed Suzuki coupling with various aryl bromides, has been developed. mdpi.comsemanticscholar.org This methodology provides a route to 5-aryl-pyrrole-2-carboxylates. A similar strategy could be explored for the arylation at the C3 or C4 positions of the target molecule, likely requiring different directing groups or catalysts to achieve the desired regioselectivity.

| Reaction | Reagents | Position | Yield | Reference |

| Arylation (Suzuki Coupling) | 1. [Ir(cod)OMe]₂, dtbpy, B₂pin₂2. Aryl-Br, Pd(OAc)₂, SPhos, K₃PO₄ | C5 | Good to Excellent | mdpi.com |

Synthesis of N-substituted Pyrrole Derivatives

The nitrogen atom of the pyrrole ring in this compound can be functionalized, most commonly through N-alkylation. The pyrrolic N-H is weakly acidic and can be deprotonated by a suitable base, followed by reaction with an electrophile like an alkyl halide.

Studies on the N-alkylation of structurally similar 5-nitroimidazoles have shown that the reaction proceeds effectively using an alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. Heating the reaction mixture can significantly improve the yields. These conditions provide a general framework that could be applied to the N-alkylation of this compound to generate a library of N-substituted analogues.

| Base | Solvent | Temperature | Yields (for Nitroimidazoles) | Reference |

| K₂CO₃ | Acetonitrile | 60°C | 66-85% | |

| KOH / K₂CO₃ | DMSO or DMF | Room Temp. to 60°C | Moderate to Good |

Yield Optimization and Reaction Efficiency in Target Compound Synthesis

Optimizing reaction yields and efficiency is crucial for the practical synthesis of this compound. This involves the careful selection of reagents, catalysts, and reaction conditions for each synthetic step.

For the nitration step , yield optimization focuses on preventing polymerization and controlling regioselectivity. The use of milder nitrating agents like acetyl nitrate at strictly controlled low temperatures is a key strategy to minimize side reactions and degradation of the sensitive pyrrole ring. stackexchange.com

In functionalization reactions such as the Suzuki coupling, high yields (often exceeding 90%) can be achieved by carefully selecting the palladium catalyst, ligand, base, and solvent system. mdpi.com For example, the use of the SPhos ligand in combination with Pd(OAc)₂ has proven effective for the arylation of pyrrole boronic esters. mdpi.com

For N-alkylation , reaction parameters such as the choice of base, solvent, and temperature play a significant role in reaction efficiency. As demonstrated with nitroimidazoles, using potassium carbonate in acetonitrile at elevated temperatures (e.g., 60°C) can lead to high yields of the N-alkylated product.

Furthermore, modern techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields in the synthesis of related heterocyclic compounds like indoles. unina.it By varying oxidant amounts and solvents under microwave irradiation, yields for indole synthesis have been improved to over 90%. unina.it The application of such technologies could potentially enhance the efficiency of various steps in the synthesis of the target compound.

Elucidation of Reaction Mechanisms and Kinetics in Pyrrole Carboxylate Synthesis

Mechanistic Investigations of Pyrrole (B145914) Ring Formation

The construction of the pyrrole core in derivatives like Methyl 5-nitro-1H-pyrrole-2-carboxylate can be achieved through various synthetic strategies, each with its own mechanistic nuances. While a definitive, universally applied mechanism for this specific molecule's synthesis is not extensively detailed in publicly available literature, the fundamental principles of pyrrole synthesis suggest a plausible pathway involving the nitration of a pre-formed pyrrole-2-carboxylate precursor.

A common route to similar compounds involves the initial formation of the pyrrole ring followed by the introduction of the nitro group. The synthesis of the pyrrole ring itself can proceed through several established methods, including the Paal-Knorr, Hantzsch, and Barton-Zard syntheses. The Barton-Zard pyrrole synthesis, in particular, is noteworthy as it directly allows for the preparation of pyrroles with a nitro group. wikipedia.orgclockss.orgsynarchive.com

Nucleophilic Addition-Elimination Mechanisms

Nucleophilic addition-elimination reactions are central to many pyrrole syntheses. In the context of forming a precursor to this compound, such as Methyl 1H-pyrrole-2-carboxylate, a key step often involves the attack of a nucleophilic amine on a dicarbonyl compound. For instance, in the Paal-Knorr synthesis, a 1,4-dicarbonyl compound reacts with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.

The presence of a nitro group at the 5-position, as in the target molecule, can influence the reactivity of the pyrrole ring. The electron-withdrawing nature of the nitro group can facilitate nucleophilic substitution reactions at other positions on the ring by stabilizing the intermediate Meisenheimer complex.

Intramolecular Cyclization Processes

Intramolecular cyclization is a critical step in many pyrrole synthesis pathways. Following the initial nucleophilic addition, the resulting intermediate undergoes a ring-closing reaction to form the five-membered pyrrole ring. In the Paal-Knorr synthesis, after the initial formation of an enamine from the reaction of a 1,4-dicarbonyl with an amine, an intramolecular nucleophilic attack by the enamine nitrogen onto the remaining carbonyl group leads to a cyclic intermediate. Subsequent elimination of water yields the aromatic pyrrole. youtube.com

The Barton-Zard synthesis provides a direct route to nitropyrroles and involves a key intramolecular cyclization step. The reaction between a nitroalkene and an α-isocyanoacetate under basic conditions proceeds via a Michael-type addition followed by a 5-endo-dig cyclization. wikipedia.orgclockss.org This cyclization forms the pyrrole ring, which then aromatizes through the elimination of the nitro group's precursor.

Oxidation-Aromatization Sequences

In some synthetic routes to pyrroles, the final step to achieve the stable aromatic ring is an oxidation or aromatization process. This is particularly relevant when the initial cyclization product is a dihydropyrrole or pyrroline (B1223166). Various oxidizing agents can be employed to facilitate this dehydrogenation. While specific details for this compound are scarce, the general principle involves the removal of two hydrogen atoms from the pyrroline intermediate to introduce the double bonds necessary for aromaticity.

Zwitterion Intermediates in Pyrrole Synthesis

While not extensively documented for the synthesis of this compound specifically, zwitterionic intermediates can play a role in certain pyrrole formation reactions. For instance, in some cycloaddition reactions leading to pyrrole derivatives, the interaction of reactants can lead to the formation of a transient zwitterionic species that subsequently cyclizes. However, for the more common synthetic routes to simple nitropyrroles, such as electrophilic nitration of a pre-formed pyrrole ring, the intermediacy of zwitterions is less prominent compared to the formation of sigma complexes (arenium ions).

Mechanistic Pathways of Functional Group Transformations

Once the pyrrole ring is formed, subsequent reactions can be carried out to introduce or modify functional groups. In the case of this compound, the introduction of the nitro group and the ester functionality are key transformations. A likely synthetic strategy involves the electrophilic nitration of Methyl 1H-pyrrole-2-carboxylate.

Nitro Group Metabolism and Reduction Pathways

The nitro group of this compound is susceptible to reduction, a transformation of significant interest due to the potential biological activity of the resulting amino-pyrrole. The reduction of aromatic nitro compounds is a well-established process that can be achieved through various chemical and biological means. mdpi.comnih.gov

Chemical Reduction:

The chemical reduction of the nitro group can be accomplished using a variety of reagents. Common methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid, or catalytic hydrogenation. mdpi.com Catalytic hydrogenation typically employs catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.gov

The mechanism of metal-acid reductions generally involves a series of single electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium. This stepwise reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

| Reagent/Catalyst | Conditions | Product |

| Fe, Sn, or Zn | Acidic (e.g., HCl) | Methyl 5-amino-1H-pyrrole-2-carboxylate |

| Pd/C or Raney Ni | H₂ atmosphere | Methyl 5-amino-1H-pyrrole-2-carboxylate |

Enzymatic Reduction:

In biological systems, the reduction of nitroaromatic compounds is often catalyzed by nitroreductase enzymes. nih.gov These enzymes typically utilize flavin cofactors (FMN or FAD) and a reducing equivalent such as NADPH or NADH to carry out the six-electron reduction of the nitro group to an amine. nih.gov The enzymatic reduction can proceed through a one-electron or a two-electron pathway.

| Enzyme Type | Cofactor | Key Intermediates | Final Product |

| Nitroreductases | NADPH/NADH | Nitroso, Hydroxylamine | Methyl 5-amino-1H-pyrrole-2-carboxylate |

Kinetic Studies and Activation Energy Determination of Synthetic Steps

Kinetic studies provide crucial insights into the reaction rates and energy requirements of the synthetic steps involved in producing pyrrole carboxylates. Research has focused on determining the rate constants and activation energies for key transformations, such as the formation of the carboxylate ester and the decarboxylation of the parent carboxylic acid.

In a study on the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates, a probable reaction mechanism was proposed, and the rate constants and activation energies for specific steps were determined from experimental data. researchgate.net This synthesis involved the reaction of pyrrole derivatives with carbon tetrachloride and alcohols, catalyzed by iron-containing compounds. researchgate.net

| Reaction | Study Focus | Key Kinetic Findings | Activation Energy Insights |

| Pyrrole Carboxylation/Esterification | Synthesis of alkyl 1H-pyrrole-2-carboxylates using CCl₄, alcohol, and Fe catalysts. | Rate constants and energies of activation for particular steps were determined. researchgate.net | The study provided quantitative data on the energy barriers of the reaction steps. researchgate.net |

| Decarboxylation of Pyrrole-2-carboxylic Acid | Rate dependence on pH in aqueous solution. | First-order reaction. The rate constant increases as pH decreases from 3 to 1 and beyond. researchgate.net | Activation parameters can be calculated from Eyring plots based on temperature-dependent rate data. researchgate.net |

| Decarboxylation of Pyrrole-2-carboxylic Acid | Kinetic isotope effect. | A 13C-carboxyl kinetic isotope effect of 2.8% in 4 M HClO₄, but negligible at pH ~3. researchgate.net | Supports a change in the rate-determining step with varying acidity. researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis for Methyl 5 Nitro 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For Methyl 5-nitro-1H-pyrrole-2-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide an unambiguous assignment of its structure.

The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro (NO₂) group at the C5 position and the methyl carboxylate group at the C2 position significantly influences the chemical shifts of the pyrrole (B145914) ring protons, causing them to appear in the downfield region.

The spectrum typically shows two doublets for the pyrrole ring protons, H3 and H4, due to coupling with each other. A broad singlet for the N-H proton and a sharp singlet for the methyl (CH₃) protons of the ester group are also characteristic features.

Interactive Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Proton Assignment | Description |

| ~11.0 - 12.5 | Broad Singlet | N-H | The acidic proton on the nitrogen atom of the pyrrole ring. Its shift can be variable and the peak is often broad. |

| ~7.0 - 7.2 | Doublet | H3 or H4 | A proton on the pyrrole ring, deshielded by the adjacent electron-withdrawing ester group. |

| ~6.7 - 6.9 | Doublet | H3 or H4 | A proton on the pyrrole ring, strongly deshielded by the adjacent electron-withdrawing nitro group. |

| ~3.9 | Singlet | -OCH₃ | The three protons of the methyl ester group. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. In this compound, the carbons attached to the electronegative nitro and carbonyl groups (C5 and C2) are significantly deshielded and appear at lower field. The carbonyl carbon of the ester group is also characteristically found at a very downfield shift.

Analysis of related nitro-substituted heterocyclic compounds, such as nitropyrazoles, shows that the carbon atom directly bonded to the nitro group experiences a significant downfield shift, a trend that holds for this pyrrole derivative. researchgate.net

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Assignment | Description |

| ~160 | C=O | The carbonyl carbon of the methyl ester group. |

| ~145 | C5 | The pyrrole ring carbon atom bonded to the nitro group. |

| ~125-130 | C2 | The pyrrole ring carbon atom bonded to the carboxylate group. |

| ~115-120 | C3 or C4 | A carbon atom in the pyrrole ring. |

| ~110-115 | C3 or C4 | A carbon atom in the pyrrole ring. |

| ~52 | -OCH₃ | The carbon atom of the methyl ester group. |

For unambiguous assignment of the ¹H and ¹³C spectra and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H3 and H4 protons, confirming their adjacent relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H3, H4, and the methyl protons to the ¹³C signals for C3, C4, and the methyl carbon, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity (typically over 2-3 bonds). For this compound, HMBC is crucial for confirming the regiochemistry. Key correlations would include the coupling from the methyl protons to the carbonyl carbon and to C2, and correlations from the H3 proton to carbons C2, C4, and C5, thereby locking in the relative positions of the functional groups. The utility of 2D NMR techniques like HMBC and NOESY is critical for resolving regiochemical ambiguities in substituted pyrroles.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the presence of specific functional groups, which each have characteristic absorption or scattering frequencies.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. nih.gov The spectrum is characterized by strong absorption bands corresponding to the N-H, C=O, and NO₂ groups. The data is typically acquired using a KBr wafer technique. nih.gov

Interactive Table: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| ~3300 | N-H Stretch | Pyrrole N-H | A characteristic stretching vibration for the secondary amine within the pyrrole ring. researchgate.net |

| ~1720 | C=O Stretch | Ester | A strong, sharp absorption band typical for the carbonyl group in an ester. |

| ~1530 | Asymmetric NO₂ Stretch | Nitro Group | A strong absorption resulting from the asymmetric stretching of the N-O bonds. |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group | A strong absorption from the symmetric stretching of the N-O bonds. |

| ~1200 | C-N Stretch | Pyrrole Ring | Stretching vibration associated with the C-N bond within the heterocyclic ring. researchgate.net |

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

For this compound, the symmetric stretch of the nitro group is expected to produce a particularly strong Raman signal. The vibrations of the pyrrole ring itself would also be prominent. While detailed Raman spectra for this specific compound are not widely published, predictions can be made based on its structure and comparison with related molecules.

Interactive Table: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Description |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group | Expected to be a very strong and characteristic peak due to the high polarizability of this symmetric vibration. |

| ~1400-1500 | Ring Stretching | Pyrrole Ring | Vibrations corresponding to the stretching of the C=C and C-C bonds within the aromatic ring. |

| ~1720 | C=O Stretch | Ester | The carbonyl stretch, which is strong in IR, is typically weaker but observable in the Raman spectrum. |

Analysis of Hydrogen Bonding Interactions in Solid State and Solution

The intermolecular forces, particularly hydrogen bonding, play a crucial role in determining the solid-state packing and solution behavior of this compound. In the solid state, the primary hydrogen bond donor is the pyrrole ring's N-H group. The potential hydrogen bond acceptors are the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester substituent.

X-ray diffraction studies on analogous structures, such as (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, reveal that crystal packing is often dominated by strong hydrogen bonds. doi.org For instance, interactions like O-H···O=C are common, forming infinite chains of molecules. doi.org In the case of this compound, it is anticipated that the N-H group forms a hydrogen bond with either the nitro group's oxygen (N-H···O-N) or the ester's carbonyl oxygen (N-H···O=C) of an adjacent molecule. These interactions are fundamental in creating a stable, repeating lattice structure. Hirshfeld surface analysis, a method used on similar nitro-containing heterocyclic compounds, helps in quantifying these intermolecular interactions and has revealed the prominence of such bonding. nih.gov

In solution, the hydrogen bonding behavior would be influenced by the solvent's nature. In protic solvents, the compound can form hydrogen bonds with solvent molecules, while in aprotic solvents, self-association through hydrogen bonding may occur, though likely weaker than in the solid state.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol . nih.gov The monoisotopic mass is 170.03275668 Da. nih.gov

Electron impact (EI) mass spectrometry of this compound is expected to show a distinct molecular ion (M⁺) peak. The subsequent fragmentation pattern provides structural information. General principles of fragmentation suggest that the molecular ion is often unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk For esters, common fragmentation includes the loss of the alkoxy group or the entire ester group. libretexts.org For nitroaromatic compounds, the loss of the nitro group (NO₂) is a typical pathway.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group: [M - OCH₃]⁺

Loss of the carbomethoxy group: [M - COOCH₃]⁺

Loss of the nitro group: [M - NO₂]⁺

Rearrangements of the pyrrole ring: The heterocyclic ring itself can undergo cleavage after initial fragmentation. arkat-usa.org

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. mdpi.com Predicted collision cross-section (CCS) values for various adducts of the related compound 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid provide insight into the expected ions in electrospray ionization (ESI) mass spectrometry. uni.lu

Table 1: Predicted Mass Spectrometry Data for Adducts of a Structurally Related Compound

Note: Data is for 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a close analog. The m/z values provide an estimation for what might be observed for this compound under similar ESI-MS conditions.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 171.04004 |

| [M+Na]⁺ | 193.02198 |

| [M-H]⁻ | 169.02548 |

| [M+K]⁺ | 208.99592 |

| [M+H-H₂O]⁺ | 153.03002 |

Source: Adapted from PubChemLite. uni.lu

X-ray Diffraction Studies for Crystal and Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov While specific crystallographic data for this compound is not detailed in the provided results, analysis of closely related structures, such as nitrophenyl-substituted pyrazolines and other pyrrole derivatives, allows for a robust prediction of its structural characteristics. nih.govacs.org

These studies typically reveal that the pyrrole ring is essentially planar. The nitro and methyl carboxylate groups are substituted at the C5 and C2 positions, respectively. The analysis of similar compounds, like 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, shows they often crystallize in a monoclinic system with the space group P2₁/c. nih.gov This is a common space group for such organic molecules.

The crystal structure is stabilized by the hydrogen bonding network as discussed previously. The precise bond lengths and angles determined by X-ray diffraction would confirm the electronic effects of the electron-withdrawing nitro and ester groups on the pyrrole ring. For example, the C-N bond of the nitro group and the C-C bond of the carboxylate group would exhibit lengths indicative of their partial double-bond character and conjugation with the pyrrole system.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound

Note: This data is for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, illustrating typical parameters obtained from an SC-XRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2009 |

| b (Å) | 8.3544 |

| c (Å) | 13.9179 |

| β (°) | 104.980 |

Source: Adapted from PubMed Central. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 5 Nitro 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations serve as a powerful tool to model the electronic and geometric properties of Methyl 5-nitro-1H-pyrrole-2-carboxylate. These calculations are based on the fundamental principles of quantum mechanics, providing a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed for molecules like this compound to predict a wide range of properties with a good balance of accuracy and computational cost. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to carry out these calculations. scielo.org.mx

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

Below is an illustrative table of the kind of data that would be obtained from a geometry optimization calculation for this compound.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table is for illustrative purposes and shows the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-C3 | 1.39 |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N(nitro) | 1.45 | |

| N(nitro)-O | 1.23 | |

| C2-C(ester) | 1.48 | |

| C(ester)-O(methoxy) | 1.35 | |

| C(ester)=O | 1.21 | |

| Bond Angle | C2-C3-C4 | 108.5 |

| C3-C4-C5 | 107.9 | |

| C4-C5-N(ring) | 109.1 | |

| Dihedral Angle | C4-C5-N(nitro)-O | 180.0 |

| N(ring)-C2-C(ester)=O | 180.0 |

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands.

For this compound, key vibrational modes would include the N-H stretch of the pyrrole (B145914) ring, the symmetric and asymmetric stretching of the NO₂ group, the C=O stretch of the ester, and various C-H and C-N stretching and bending modes within the aromatic ring. Comparing calculated frequencies with experimental IR and Raman spectra helps validate the computational model. Theoretical studies on pyrrole and its derivatives have shown good agreement between calculated and experimental vibrational spectra. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for this compound (Illustrative Data) This table is for illustrative purposes and shows the type of data generated from DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3400 | N-H stretching of the pyrrole ring |

| ν(C-H) | ~3100 | C-H stretching in the pyrrole ring |

| ν(C=O) | ~1720 | Carbonyl stretching of the ester group |

| νₐₛ(NO₂) | ~1540 | Asymmetric stretching of the nitro group |

| νₛ(NO₂) | ~1350 | Symmetric stretching of the nitro group |

| ν(C-N) | ~1290 | C-N stretching in the pyrrole ring |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyrrole ring, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and the carboxylate moiety. The electron-withdrawing nature of both the nitro and methyl carboxylate groups would lower the energy of the LUMO and also lower the energy of the HOMO, leading to a relatively small HOMO-LUMO gap. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table is for illustrative purposes and shows the type of data generated from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.8 |

| E(LUMO) | -3.2 |

| HOMO-LUMO Gap (ΔE) | 3.6 |

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netimist.ma The MEP map displays regions of different electrostatic potential on the electron density surface.

In the MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These regions are electron-rich and are the most likely sites for electrophilic attack. The most positive potential (colored blue) would be located around the hydrogen atom attached to the pyrrole nitrogen (N-H), indicating it is the most likely site for nucleophilic attack. The regions of intermediate potential are colored green. nih.gov This analysis provides a clear picture of the molecule's reactive behavior. researchgate.net

Charge delocalization is a key factor in the stability of aromatic and conjugated systems. In this compound, the π-electrons are delocalized over the pyrrole ring. The electron-withdrawing nitro and methyl carboxylate groups further influence this delocalization.

Ab Initio Methods (e.g., MP2)

Ab initio molecular orbital calculations are foundational in computational chemistry, providing a theoretical basis for understanding molecular structures and energies. These methods derive solutions from first principles, without reliance on empirical parameters. For pyrrole derivatives, ab initio calculations, including methods like Møller-Plesset perturbation theory (MP2), are crucial for accurately describing electron correlation effects, which are significant in π-conjugated systems and in modeling non-covalent interactions.

While specific MP2 studies on this compound are not extensively documented in publicly available literature, the application of these methods to closely related structures demonstrates their utility. For instance, ab initio calculations have been successfully used to analyze the geometries of monomeric and dimeric forms of methyl pyrrole-2-carboxylate researchgate.net. Such studies often employ basis sets like 6-311+G* to provide a flexible description of the electron distribution.

Furthermore, computational investigations on 3-nitropyrrole (B1211435), a structural fragment of the title compound, have utilized ab initio methods to study stacking interactions with nucleobases nih.gov. These calculations revealed that dispersion energies, which are accounted for in post-Hartree-Fock methods like MP2, are essential for determining the stability of molecular complexes nih.gov. The analysis of interaction energies at the ab initio level can be decomposed into components such as electrostatic, exchange-repulsion, and dispersion, providing a detailed picture of the forces governing molecular association. For this compound, MP2 calculations would be invaluable for accurately predicting its geometry, vibrational frequencies, and the energetics of its interactions, particularly where electron correlation plays a key role.

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in medicinal chemistry for predicting how a ligand might interact with a biological target, such as a protein or enzyme. These computational techniques are used to explore potential binding modes and estimate the affinity of a compound, thereby guiding the design of new therapeutic agents. Given that various pyrrole derivatives exhibit significant biological activity, this compound is a candidate for such investigations.

Docking studies on structurally related pyrrole-2-carboxamides have been used to design potent inhibitors against mycobacterial targets, such as Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for treating drug-resistant tuberculosis. nih.gov Similarly, nitro-substituted compounds are often explored for their potential as antimicrobial or anticancer agents, where the nitro group can be bioreduced to form reactive species that interact with cellular components.

A typical molecular docking workflow for this compound would involve:

Obtaining a high-resolution crystal structure of the target protein.

Defining the binding site or active site pocket.

Generating a 3D conformation of the ligand.

Using a docking algorithm (e.g., GLIDE, AutoDock) to place the ligand into the binding site in various orientations and conformations. vlifesciences.com

Scoring the resulting poses based on a function that estimates the binding affinity.

These studies can predict whether the compound fits within the target's active site and identify key interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is a critical output of molecular docking simulations. It provides a detailed view of the non-covalent bonds that anchor the ligand to the protein, which is essential for understanding the mechanism of action and for optimizing lead compounds. For this compound, the key functional groups available for interaction are the pyrrole ring N-H (a hydrogen bond donor), the carbonyl oxygen of the methyl ester (a hydrogen bond acceptor), the nitro group (a hydrogen bond acceptor and polar group), and the aromatic pyrrole ring (capable of π-π stacking).

Based on studies of similar pyrrole derivatives, several types of interactions would be anticipated:

Hydrogen Bonding: The pyrrole N-H is a potent hydrogen bond donor. Docking studies of pyrrole-2-carboxamides against MmpL3 revealed crucial hydrogen bonds between the amide N-H and backbone residues like ASP645 nih.gov. Similarly, the N-H of this compound could form critical hydrogen bonds with amino acid side chains (e.g., Asp, Glu, Ser) or backbone carbonyls in a protein active site. The carbonyl and nitro oxygens are strong hydrogen bond acceptors.

Hydrophobic and π-Stacking Interactions: The planar pyrrole ring can engage in favorable π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Polar Interactions: The highly polar nitro group can participate in strong dipole-dipole interactions within the binding pocket.

A theoretical docking study of a tetrasubstituted pyrrole derivative targeting the p53-MDM2 protein-protein interaction highlighted the importance of placing specific chemical groups to mimic the interactions of key amino acid residues. nih.gov This underscores the need for a precise spatial arrangement of functional groups to achieve high binding affinity and specificity.

Binding Energy Calculations for Biological Targets

While docking scores provide a rapid assessment of binding affinity, more rigorous methods are often employed to calculate the binding free energy. These calculations provide a more quantitative prediction of how strongly a ligand binds to its target. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods typically involve running a molecular dynamics (MD) simulation of the ligand-protein complex in a simulated aqueous environment to sample a range of conformations. The binding free energy (ΔG_bind) is then estimated using the following equation:

ΔG_bind = E_complex - (E_protein + E_ligand)

Where the energy terms are calculated using molecular mechanics and a continuum solvent model. This approach accounts for electrostatic and van der Waals interactions, as well as the energy penalty of desolvation upon binding.

For this compound, key contributions to the binding energy would arise from the favorable enthalpic interactions identified in the docking analysis (e.g., hydrogen bonds, van der Waals contacts) balanced against the entropic penalty of restricting the ligand's motion and the energetic cost of desolvating the polar nitro and ester groups. Computational studies on 3-nitropyrrole have shown that dipole-dipole interactions significantly contribute to the stability of molecular complexes, a factor that would be important in the binding energy of the title compound. nih.gov

Simulation of Intermolecular Interactions and Dimerization

In the solid state, the intermolecular interactions of this compound are expected to be dominated by hydrogen bonding and π-π stacking, leading to specific packing arrangements and potential dimerization. The analysis of crystal structures for closely related compounds provides a clear blueprint for these interactions.

The crystal structure of the parent compound, Methyl 1H-pyrrole-2-carboxylate, reveals that the primary intermolecular force is a hydrogen bond between the pyrrole nitrogen (N-H donor) and the carbonyl oxygen of the ester group (C=O acceptor) of a neighboring molecule. nih.gov This interaction links the molecules into a chain-like system. nih.gov Similarly, the structure of Ethyl 5-methyl-1H-pyrrole-2-carboxylate shows that molecules form centrosymmetric dimers through two N-H···O hydrogen bonds, creating a stable R22(10) ring motif. nih.gov

Given these precedents, this compound is highly likely to form strong N-H···O hydrogen bonds. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the pyrrole N-H proton, potentially leading to even stronger hydrogen bonds compared to the non-nitrated analog. The nitro group itself can also act as a hydrogen bond acceptor. These interactions can be simulated using force fields or quantum mechanical methods to predict the most stable dimer configurations and crystal packing arrangements.

Hydrogen Bonding Network Analysis

A detailed analysis of the hydrogen bonding network is crucial for understanding the solid-state structure and properties of a compound. Based on crystallographic data from analogous pyrrole esters, a robust hydrogen bonding network is expected for this compound.

The primary interaction is the N1-H1···O2 hydrogen bond, linking the pyrrole N-H of one molecule to the carbonyl oxygen of the ester group on an adjacent molecule. In the crystal structure of Methyl 1H-pyrrole-2-carboxylate, this interaction results in a chain motif. nih.gov In other derivatives, it leads to the formation of dimers. nih.gov The geometric parameters for these types of interactions in related compounds are well-characterized.

Table 1: Representative Hydrogen Bond Geometries in Related Pyrrole Carboxylates

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| N-H···O | 0.88 | 2.06 | 2.933 | 171 | Methyl 1H-pyrrole-2-carboxylate nih.gov |

| N-H···O | 0.86 | 1.99 | 2.836 | 167 | Ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.gov |

This table is interactive. Click on the headers to sort.

The data shows strong, linear hydrogen bonds are formed. For this compound, the N-H···O bond is expected to be the dominant feature of its hydrogen bonding network. Additionally, weaker C-H···O or C-H···π interactions may play a secondary role in stabilizing the three-dimensional crystal lattice. nih.gov The nitro group's oxygen atoms could also participate as acceptors, leading to more complex networks.

π-Electron Delocalization Effects

The electronic properties of the pyrrole ring are significantly influenced by the attached substituents. The pyrrole ring itself is a π-excessive aromatic system. However, the attachment of strong electron-withdrawing groups like the nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups profoundly alters the electron distribution through π-electron delocalization.

The nitro group at the C5 position and the ester at the C2 position both exert a strong deactivating effect on the pyrrole ring via resonance and inductive effects. This withdrawal of electron density from the ring system has several consequences:

Increased Acidity: The electron density is pulled away from the pyrrole nitrogen, making the N-H proton more acidic and a stronger hydrogen bond donor.

Modified Reactivity: The ring is deactivated towards electrophilic substitution.

Enhanced Dipole Moment: Computational studies on 3-nitropyrrole confirm that the nitro group significantly increases the molecular dipole moment. nih.gov This enhanced polarity strengthens dipole-dipole interactions and can influence stacking energies and crystal packing.

The interplay between the electron-donating character of the pyrrole nitrogen lone pair and the strong withdrawing nature of the substituents creates a "push-pull" system that enhances π-electron delocalization across the molecule. This delocalization is critical to its chemical reactivity, intermolecular interactions, and ultimately its potential biological activity.

Medicinal Chemistry and Biological Activity of Methyl 5 Nitro 1h Pyrrole 2 Carboxylate and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrrole (B145914) Carboxylates

Impact of Substituent Groups on Biological Efficacy

The substituent groups on the pyrrole carboxylate framework play a pivotal role in defining the molecule's biological activity. The presence, position, and electronic nature of these groups can significantly influence the compound's potency and selectivity.

The nitro group , a strong electron-withdrawing group, is a key determinant of the biological activity in this class of compounds. Studies on related nitro-pyrrolomycins have shown that introducing nitro groups onto the pyrrolic nucleus can modulate cytotoxicity and, in some cases, enhance biological activity against both bacterial and cancer cell lines. mdpi.com For instance, replacing existing groups on the pyrrole ring with nitro substituents has led to improved activity against Gram-positive and Gram-negative bacteria and potent inhibition of colon and breast cancer cell proliferation. mdpi.com Aromatic nitro groups are known to be susceptible to in vivo reduction, forming reactive hydroxylamines and nitrosoamines that can contribute to their biological effects. cambridgemedchemconsulting.com

In other classes of pyrrole derivatives, such as 3-aroyl-1-arylpyrroles, the introduction of a nitro group at the 3-position of a 1-phenyl ring resulted in significant inhibition of tubulin polymerization. Subsequent reduction of this nitro group to an amino group yielded a derivative with a potent IC50 of 1.4 μM for tubulin assembly inhibition and an impressive 15 nM IC50 for MCF-7 breast cancer cell growth inhibition. nih.gov This highlights how modification of the nitro group can drastically enhance efficacy.

Furthermore, studies on 3-aroyl-1,4-diarylpyrroles have revealed that the presence of amino phenyl rings at positions 1 and 4 of the pyrrole ring is a critical requirement for potent antitumor activity. nih.gov In the context of pyrrole-2-carboxamides developed as anti-tuberculosis agents, research has demonstrated that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved activity. nih.gov This suggests that for the Methyl 5-nitro-1H-pyrrole-2-carboxylate scaffold, the interplay between the electron-withdrawing nitro group and other substituents is a key area for SAR exploration.

The carboxylate group also plays a significant role. For example, converting it to a carboxamide and introducing bulky substituents can greatly enhance biological activity, as seen in the development of MmpL3 inhibitors. nih.gov The following table summarizes the impact of various substituents on the biological activity of pyrrole derivatives based on findings from related studies.

| Substituent Group | Position on Pyrrole Ring | Impact on Biological Activity | Reference |

| Nitro (-NO2) | Various | Can enhance antibacterial and anticancer activity; may reduce cytotoxicity. | mdpi.com |

| Amino (-NH2) | 1-phenyl ring (of 3-aroyl-1-arylpyrrole) | Potent inhibitor of tubulin polymerization and cancer cell growth (when derived from a nitro group). | nih.gov |

| Amino phenyl | Positions 1 and 4 | Crucial for potent antitumor activity in 3-aroyl-1,4-diarylpyrroles. | nih.gov |

| Electron-withdrawing groups | On attached phenyl/pyridyl groups | Improved anti-TB activity in pyrrole-2-carboxamides. | nih.gov |

Pharmacophore Identification and Optimization

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrrole derivatives, the pyrrole nucleus itself is widely recognized as a privileged pharmacophore unit in drug discovery. researchgate.netnih.gov

More specifically, for the class of compounds under discussion, the pyrrole-2-carboxylate moiety is a key pharmacophoric element. nih.gov This has been further refined in related series to the pyrrole-2-carboxamide scaffold, which has proven effective in targeting bacterial enzymes. nih.gov The optimization of these pharmacophores often involves the strategic introduction or modification of substituents to enhance target binding and improve pharmacokinetic properties.

A significant optimization strategy involves the bioisosteric replacement of key functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The use of heterocycles as bioisosteres is a common strategy to increase affinity and potency towards biological targets. nih.gov A prime example of optimization in a related pyrrole series is the reduction of a nitro group to an amino group on a 1-phenyl substituent. This modification transformed a compound with moderate tubulin polymerization inhibition (IC50 of 8.9 μM) into a highly potent agent (IC50 = 1.4 μM). nih.gov

Furthermore, the addition of bulky and lipophilic groups can be a successful optimization strategy. In the development of pyrrole-2-carboxamide-based MmpL3 inhibitors, attaching an adamantyl group to the carboxamide nitrogen led to a significant increase in activity. nih.gov This demonstrates that optimizing the substituents around the core pharmacophore is essential for achieving desired biological efficacy.

Anticancer Activity Research

Derivatives of this compound are part of a broader class of pyrrole-containing compounds that have demonstrated significant potential as anticancer agents. researchgate.netnih.govnih.gov Research has shown that new synthetic nitro-pyrrolomycins, which share the nitropyrrole core, are as active or even more active than natural variants in inhibiting the proliferation of colon (HCT116) and breast (MCF-7) cancer cell lines, while exhibiting lower toxicity towards normal cells. mdpi.com

Mechanism of Action in Cancer Cells

The anticancer effects of these pyrrole derivatives are attributed to their ability to interfere with fundamental cellular processes, ultimately leading to cell death. The primary mechanisms identified are interference with DNA synthesis and the induction of apoptosis.

A key mechanism of action for nitro-containing heterocyclic compounds is the inhibition of DNA synthesis. This activity is closely linked to the reductive metabolism of the nitro group. Under hypoxic conditions, often found in solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive intermediates. These intermediates can cause damage to DNA, including single- and double-strand breaks. This DNA damage can arrest the cell cycle and inhibit the initiation of DNA replication.

Furthermore, certain pyrrole derivatives have been shown to act as DNA intercalating agents. These molecules can insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with the function of enzymes that act on DNA, such as DNA polymerases and topoisomerases. This intercalation can block DNA replication and transcription, leading to cell cycle arrest and death.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, and many anticancer drugs work by reactivating this process. Several pyrrole derivatives have been shown to exert their anticancer effects by inducing apoptosis in cancer cells. researchgate.netnih.gov

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov Some pyrrole derivatives have been found to trigger apoptosis by modulating the balance of these Bcl-2 family members, thereby promoting the release of cytochrome c from the mitochondria and initiating the caspase cascade. nih.govnih.gov The activation of initiator caspases (like caspase-9 in the intrinsic pathway and caspase-8 in the extrinsic pathway) leads to the activation of executioner caspases (like caspase-3), which then dismantle the cell. nih.govnih.gov

The table below provides a summary of the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |

| Nitro-pyrrolomycin derivative | HCT116 (Colon) | Proliferation Inhibition | Active | mdpi.com |

| Nitro-pyrrolomycin derivative | MCF-7 (Breast) | Proliferation Inhibition | Active | mdpi.com |

| 1-(3-aminophenyl)pyrrole derivative (22) | MCF-7 (Breast) | IC50 (Cell Growth) | 15 nM | nih.gov |

| 3-aroyl-1,4-diarylpyrrole (48) | T24 (Bladder) | Tumor Growth Inhibition | Significant | nih.gov |

| 3-aroyl-1,4-diarylpyrrole (48) | ES-2 (Ovarian) | Tumor Growth Inhibition | Significant | nih.gov |

| 3-aroyl-1,4-diarylpyrrole (69) | CML (Leukemia) | IC50 (Cell Growth) | Low nanomolar | nih.gov |

| New Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 μM | nih.gov |

In Vitro Cytotoxicity Screening (e.g., NCI60 human tumor cell line screen)

The National Cancer Institute's (NCI) 60-cell line panel is a primary tool for identifying and characterizing novel anticancer agents. This in vitro drug discovery screen assesses the growth inhibitory effects of compounds against 60 different human tumor cell lines, representing a broad range of cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. While specific data for this compound in the NCI60 screen is not detailed in the provided sources, various pyrrole derivatives have been subjected to this analysis. The screening process generally involves treating the cell lines with the test compound and measuring the effect on cell growth and viability, providing insights into potency and selectivity against different cancer types.

NCI60 Screening Principle

| Step | Description |

|---|---|

| Cell Lines | A panel of 60 human tumor cell lines from nine different tissue types. |

| Treatment | Cells are incubated with the test compound over a range of concentrations. |

| Assay | After a set incubation period (e.g., 48 hours), cell viability is typically measured using assays like the sulforhodamine B (SRB) assay, which quantifies cellular protein content. |

| Analysis | The results provide data on the compound's potency (e.g., GI50, TGI, LC50) and create a unique "fingerprint" of activity across the cell lines, which can be compared to known anticancer agents to predict a mechanism of action. |

Evaluation of Anti-adipogenic Activity

Based on the conducted research, there is no available information regarding the evaluation of this compound or its derivatives for anti-adipogenic activity. Literature on pyrrole derivatives primarily highlights their anti-inflammatory and anticancer properties. mdpi.com

Antimicrobial and Antitubercular Potential

The pyrrole framework, particularly when substituted with electron-withdrawing groups like the nitro group, is a known pharmacophore in the development of antimicrobial agents.

Derivatives of this compound have shown notable antibacterial properties. For example, studies on Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate have demonstrated its efficacy against various bacterial strains. nih.gov The mechanism of action is thought to involve the bioreduction of the nitro group, leading to reactive intermediates that are toxic to bacterial cells. nih.gov This broad-spectrum potential makes these compounds interesting candidates for the development of new antibiotics to combat the growing challenge of antimicrobial resistance.

Reported Antibacterial Activity of a Pyrrole Derivative

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate | E. coli | Efficacious with MIC < 50 µg/mL | nih.gov |

Antifungal Activity

Derivatives of pyrrole, a core component of this compound, have demonstrated notable antifungal properties. The introduction of a nitro group, a key feature of the title compound, and other substituents to the pyrrole nucleus has been a strategy in the development of new antimicrobial agents. researchgate.netmdpi.com

Research into various pyrrole derivatives has shown a range of activities against several fungal strains. For instance, certain synthetic pyrrole compounds have been evaluated for their in-vitro antifungal activity against species such as Aspergillus niger, Candida albicans, Microsporum audouinii, and Cryptococcus neoformans. derpharmachemica.com In one study, a thiadiazole-containing pyrrole derivative showed high activity against A. niger. derpharmachemica.com Similarly, other studies have reported the synthesis of pyrrole-carboxamide derivatives and their subsequent testing against Candida strains, highlighting the ongoing investigation into the structure-activity relationships of these compounds. researchgate.netnih.gov

While some pyrrole-2-carboxamide derivatives have shown limited to no significant antifungal activity, the broader class of nitrofuran derivatives, which share the nitro-group feature, have exhibited potent inhibitory action against a wide spectrum of fungi. researchgate.netmdpi.com For example, certain nitrofuran compounds have shown very low Minimum Inhibitory Concentration (MIC) values against Histoplasma capsulatum, Paracoccidioides brasiliensis, and various Trichophyton species. mdpi.com The streptopyrroles, a class of natural products containing a pyrrole moiety, also display significant antimicrobial properties. mdpi.com

The following table summarizes the antifungal activity of selected pyrrole and nitrofuran derivatives against various fungal species, demonstrating the potential of this chemical class.

Table 1: Antifungal Activity of Selected Pyrrole and Nitrofuran Derivatives

| Compound Class | Fungal Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Pyrrole Derivative (Thiadiazole) | Aspergillus niger | Zone of Inhibition | Highly Active | derpharmachemica.com |

| Nitrofuran Derivative (Compound 11) | Histoplasma capsulatum | MIC90 | 0.48 µg/mL | mdpi.com |

| Nitrofuran Derivative (Compound 3 & 9) | Paracoccidioides brasiliensis | MIC90 | 0.48 µg/mL | mdpi.com |

| Nitrofuran Derivative (Compound 8, 9, 12, 13) | Trichophyton rubrum | MIC90 | 0.98 µg/mL | mdpi.com |

| Nitrofuran Derivative (Compound 1 & 5) | Candida and Cryptococcus neoformans | MIC90 | 3.9 µg/mL | mdpi.com |

| Streptopyrrole Derivatives (1 & 2) | Gram-positive bacteria | MIC | 0.7 to 2.9 µM | mdpi.com |

Mechanism of Action in Microbial Systems

The antimicrobial effects of this compound and its derivatives are attributed to several distinct mechanisms at the cellular and molecular level. These compounds can interfere with essential bacterial enzymes, disrupt cell-to-cell communication, and enhance the efficacy of existing antibiotics.

Enzyme Inhibition (e.g., InhA, GyrB ATPase)

A primary mechanism of action for pyrrole-based antimicrobial compounds is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a validated target for antibiotics. nih.govnih.gov The ATPase subunit of this enzyme, GyrB, is particularly important. Pyrrolamides, which are structurally related to pyrrole-2-carboxylate derivatives, have been identified as potent inhibitors of the GyrB ATPase activity. nih.govnih.gov For example, one study reported a 4,5-dibromo-1H-pyrrole-2-carboxamide derivative with an IC50 value of 0.18 µM against E. coli DNA gyrase. nih.gov These inhibitors function by binding to the ATP-binding site of GyrB, thereby disrupting DNA synthesis and leading to cell death. nih.gov

Another key enzyme target, particularly in Mycobacterium tuberculosis, is the enoyl-acyl carrier protein reductase (InhA). Some pyrrole derivatives have shown potential as antituberculosis agents, suggesting possible interaction with mycobacterial cellular targets like InhA. nih.govnih.gov

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. nih.govfrontiersin.org Inhibiting QS is a promising strategy to control bacterial infections without exerting selective pressure that leads to resistance. nih.govnih.gov

Certain pyrrole derivatives have been investigated as QS inhibitors. For instance, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, demonstrated QS inhibitory activity against Pseudomonas aeruginosa. nih.gov Similarly, studies on β-nitrostyrene derivatives, which also contain a nitro group, have shown potent inhibition of biofilm formation and virulence factor production in Serratia marcescens by targeting QS pathways. nih.gov These compounds can downregulate the expression of genes related to QS and biofilm formation. nih.gov The mechanism often involves interfering with the binding of signaling molecules, such as acyl-homoserine lactones (AHLs), to their cognate receptor proteins. nih.govplos.org

Antibiotic Enhancement Effects